9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one
Description
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one is a purine derivative characterized by a phenyl ring substituted at the para position with a bis(2-hydroxyethyl)amino group. This compound shares structural features with bioactive purines, such as antiviral agents (e.g., acyclovir) and kinase inhibitors, due to its nitrogen-rich heterocyclic core and hydrophilic substituents. The hydroxyethyl groups enhance solubility, a critical factor for bioavailability, while the aromatic system enables π-π interactions in biological targets.
Properties
CAS No. |
16208-05-2 |
|---|---|
Molecular Formula |
C15H17N5O3 |
Molecular Weight |
315.33 g/mol |
IUPAC Name |
9-[4-[bis(2-hydroxyethyl)amino]phenyl]-1H-purin-6-one |
InChI |
InChI=1S/C15H17N5O3/c21-7-5-19(6-8-22)11-1-3-12(4-2-11)20-10-18-13-14(20)16-9-17-15(13)23/h1-4,9-10,21-22H,5-8H2,(H,16,17,23) |
InChI Key |
KHFAJWDPVWQVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CNC3=O)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(Bis(2-hydroxyethyl)amino)benzaldehyde, which is then reacted with a purine derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-hydroxyethyl)amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Scientific Research Applications
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one involves its ability to interact with biological macromolecules. The compound can bind to nucleic acids, influencing DNA and RNA synthesis and function. It may also interact with specific proteins, modulating their activity and affecting cellular processes. The bis(2-hydroxyethyl)amino group plays a crucial role in these interactions by forming hydrogen bonds and stabilizing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Structural Features
The compound’s key distinction lies in its bis(2-hydroxyethyl)amino-phenyl substituent. Comparisons with analogues include:
Table 1: Structural Comparison of Purine Derivatives
Key Observations :
- Hydrophilicity: The bis(2-hydroxyethyl)amino group increases water solubility compared to benzyl () or methoxyphenyl () substituents.
Physicochemical Properties
Biological Activity
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one, with the CAS number 16208-05-2, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a purine base linked to a bis(2-hydroxyethyl)amino phenyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
The molecular formula of this compound is C15H17N5O3, with a molecular weight of approximately 315.33 g/mol. Key physical properties include:
- Density: 1.45 g/cm³
- Boiling Point: 648.2°C at 760 mmHg
- Flash Point: 345.8°C
- Solubility: Not extensively documented, but derivatives often exhibit varied solubility profiles in organic solvents.
Biological Activity Overview
The biological activities of this compound have been investigated primarily through in vitro studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Proliferation Inhibition:
- In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and C6 (glioma). The BrdU proliferation ELISA assay indicated that the compound effectively reduces cell proliferation rates, suggesting its role in inducing cell cycle arrest or apoptosis in cancer cells .
-
Mechanism of Action:
- The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. This includes interference with DNA synthesis and repair mechanisms, leading to increased apoptosis rates in treated cells.
- Case Studies:
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:
- Broad-Spectrum Activity:
-
Synergistic Effects:
- When tested in combination with other antimicrobial agents, synergistic effects were observed, enhancing overall efficacy against resistant strains of bacteria.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
